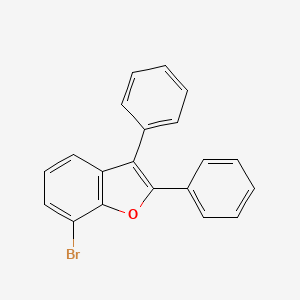

7-Bromo-2,3-diphenyl-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13BrO |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

7-bromo-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C20H13BrO/c21-17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13H |

InChI Key |

ONLZOBAEZFBPAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=CC=C3Br)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2,3 Diphenyl Benzofuran

Retrosynthetic Analysis and Strategic Disconnections for the 7-Bromo-2,3-diphenyl-benzofuran Core

A retrosynthetic analysis of this compound identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections for the benzofuran (B130515) core involve the C-O bond of the furan (B31954) ring and the C-C bonds that attach the phenyl substituents.

One common strategy involves the disconnection of the C(2)-C(3) bond and the C-O bond, which suggests a convergent synthesis from a 2-bromophenol (B46759) derivative and a 1,2-diphenylethyne (diphenylacetylene) precursor. This approach often utilizes a Sonogashira coupling followed by an intramolecular cyclization.

Another key disconnection breaks the C(3)-aryl and C(2)-aryl bonds, suggesting a stepwise or sequential arylation of a pre-formed 7-bromobenzofuran (B40398) core. This can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling.

A further disconnection strategy focuses on the formation of the furan ring as the final key step. This involves the cyclization of a substituted o-hydroxyphenyl precursor that already contains the necessary phenyl and bromo functionalities. For instance, an intramolecular cyclization of a 2-bromo-6-(1,2-diphenylvinyl)phenol derivative.

These retrosynthetic pathways highlight the importance of transition metal-catalyzed reactions, particularly those involving palladium, in the construction of highly substituted benzofurans like this compound.

Established Synthetic Routes for Substituted Benzofurans with Relevance to Halogenation and Arylation

The synthesis of substituted benzofurans is a well-developed field in organic chemistry, with numerous methods applicable to the preparation of halogenated and arylated derivatives. nih.gov Many of these routes can be adapted for the specific synthesis of this compound.

Transition Metal-Catalyzed Approaches

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of complex heterocyclic compounds like substituted benzofurans. nih.govacs.orgelsevier.es These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions are among the most powerful tools for constructing the benzofuran scaffold and for its subsequent functionalization. acs.orgnih.gov These reactions include intramolecular cyclizations, cross-coupling methodologies, and C-H functionalization protocols.

Intramolecular cyclization is a common and effective strategy for the synthesis of benzofurans. researchgate.netresearchgate.net In the context of this compound, this would typically involve the palladium-catalyzed cyclization of a pre-functionalized precursor. A plausible route involves the synthesis of a 2-bromo-6-(1,2-diphenylvinyl)phenol intermediate, which can then undergo an intramolecular Heck reaction or a related oxidative cyclization to form the benzofuran ring. nih.gov

Another approach is the cyclization of o-alkynylphenols. nih.govnih.gov For the target molecule, this would require the synthesis of 2-bromo-6-(phenylethynyl)phenol followed by a subsequent arylation step, or the direct cyclization of a more complex 2-bromo-6-(diphenylacetylenyl)phenol derivative. The reaction mechanism generally proceeds through the formation of a palladium-phenolic complex, which then undergoes cyclization to form the benzofuran ring. nih.gov

Table 1: Examples of Palladium-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis

| Starting Material Type | Catalyst/Reagents | Product Type | Reference |

| o-Alkenylphenols | Pd(II) catalyst, oxidant | 2-Substituted Benzofurans | nih.gov |

| o-Alkynylphenols | Pd catalyst, base | 2,3-Disubstituted Benzofurans | nih.gov |

| o-Halo-Benzylketones | Pd catalyst, ligand, base | 2-Arylbenzofurans | nih.gov |

Cross-coupling reactions are highly versatile for building the carbon skeleton of this compound.

The Sonogashira coupling is particularly well-suited for the synthesis of 2,3-disubstituted benzofurans. nih.govnih.gov A one-pot, three-component reaction can be envisioned, starting with a 2-bromo-6-iodophenol, a terminal alkyne (phenylacetylene), and an aryl halide (iodobenzene). nih.gov An initial Sonogashira coupling between the iodophenol and phenylacetylene (B144264) would form a 2-bromo-6-(phenylethynyl)phenol intermediate. A second Sonogashira coupling with iodobenzene, followed by intramolecular cyclization, would then yield the desired this compound. acs.org A key challenge in the direct Sonogashira reaction with 2-iodophenols is the potential for undesired side reactions, which can often be overcome by careful selection of reaction conditions. nih.gov

The Suzuki-Miyaura coupling provides a powerful method for introducing the phenyl groups. acs.orgaminer.org One strategy involves the synthesis of a 2,3-dibromo-7-bromobenzofuran intermediate. A regioselective Suzuki-Miyaura cross-coupling reaction with phenylboronic acid could then be used to introduce the phenyl groups at the 2- and 3-positions. aminer.org The selectivity of the coupling can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov

Table 2: Comparison of Sonogashira and Suzuki-Miyaura Couplings in Benzofuran Synthesis

| Coupling Reaction | Key Reactants | Bond Formed | Relevance to Target Molecule | Reference |

| Sonogashira Coupling | o-Iodophenol, Terminal Alkyne | C(sp)-C(sp2) | Formation of the alkyne precursor for cyclization | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Halogenated Benzofuran, Arylboronic Acid | C(aryl)-C(aryl) | Introduction of phenyl groups onto the benzofuran core | acs.orgaminer.org |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted benzofurans. hw.ac.ukrsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials. For the synthesis of this compound, a C-H arylation strategy could be employed. mdpi.com

Starting with 7-bromobenzofuran, a palladium-catalyzed direct C-H arylation at the C2 and C3 positions with an appropriate arylating agent, such as a triarylantimony difluoride or a diaryliodonium salt, could install the two phenyl groups. mdpi.com The regioselectivity of the C-H arylation is a critical aspect, and often directing groups or specific catalytic systems are required to achieve the desired substitution pattern. researchgate.net While C-H functionalization offers an elegant synthetic route, the development of conditions for the diarylation of a brominated benzofuran would require careful optimization. hw.ac.uk

Annulation protocols, where the benzofuran ring is constructed through a C-H activation and cyclization sequence, are also relevant. nih.gov For example, the palladium-catalyzed oxidative annulation between a substituted phenol (B47542) and an alkenylcarboxylic acid can produce 2,3-disubstituted benzofurans. nih.gov Adapting this to the synthesis of the target molecule would involve starting with 2-bromophenol and a suitably substituted cinnamic acid derivative.

Copper-Catalyzed Transformations

Copper catalysis is a versatile and cost-effective approach for synthesizing benzofurans. It facilitates key bond formations, including ring-closure reactions and annulative aminations. One prominent strategy involves the intramolecular cyclization of o-halophenols with alkynes, a process often coupled with a Sonogashira reaction. acs.org For instance, the reaction of an iodophenol with a terminal alkyne using a palladium/copper co-catalyst system can lead to the formation of a benzofuran skeleton. acs.org

Another significant copper-catalyzed method is the oxidative annulation of phenols with alkynes. rsc.org This approach allows for the direct construction of the benzofuran ring from readily available starting materials. Copper catalysts can also mediate the intramolecular cyclization of o-halo-benzylketones to form the benzofuran ring. nih.gov Furthermore, copper has been employed in the synthesis of 3-aminobenzofurans through the annulative amination of ortho-alkynylphenols with hydroxylamines at room temperature. nih.gov This umpolung amination strategy highlights the diverse reactivity that can be achieved with copper catalysts. nih.gov

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Reaction Type | Product Type | Citation |

|---|---|---|---|---|

| o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI | Sonogashira coupling/cyclization | Substituted Benzofurans | acs.org |

| Phenols, Unactivated Internal Alkynes | Copper-mediator | Oxidative Annulation | Substituted Benzofurans | rsc.org |

| o-Alkynylphenols, O-acylated Hydroxylamines | Copper catalyst | Annulative Amination | 3-Aminobenzofurans | nih.gov |

| Salicylaldehyde p-Tosylhydrazones, Calcium Carbide | Cuprous Chloride (CuCl) | Cyclization | Methyl-substituted Benzofurans | acs.org |

Iron-Catalyzed Processes for C-O Bond Formation

Iron, an earth-abundant and non-precious metal, has emerged as a valuable catalyst for C-O bond formation in benzofuran synthesis. nih.gov A notable application is the one-pot synthesis from simple ketones, which involves an iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation to close the benzofuran ring. nih.gov Another approach is the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, which constructs the benzofuran ring through a direct oxidative aromatic C-O bond formation. nih.gov

Iron catalysis also extends to cross-dehydrogenative coupling (CDC) reactions. For example, an iron-catalyzed C-H amidation of benzofurans with anilines has been developed to synthesize diarylamine derivatives. rsc.org These methods showcase the potential of iron catalysis to provide economical and environmentally friendly pathways to functionalized benzofurans. nih.govrsc.org

Table 2: Overview of Iron-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Reaction Type | Key Feature | Citation |

|---|---|---|---|---|

| 1-Aryl- or 1-Alkylketones | Iron(III) catalyst | Halogenation / O-arylation | One-pot synthesis | nih.gov |

| Electron-rich-aryl ketones | FeCl₃ | Intramolecular Cyclization | Direct oxidative C-O bond formation | nih.gov |

| Benzofurans, Anilines | Iron catalyst, DDQ (oxidant) | Cross-dehydrogenative C-H amidation | Forms C-N bond | rsc.org |

| Propargyl Ethers | Cu(II)/Fe(III) dual catalyst | Homocoupling/Annulation | Synthesis of conjugated enyne-benzofurans | chemrxiv.org |

Rhodium-Mediated Synthesis of Functionalized Benzofurans

Rhodium catalysts offer unique pathways for the synthesis of functionalized benzofurans, often involving C-H activation and annulation strategies. nih.gov One innovative method involves the rhodium-catalyzed reaction of m-hydroxybenzoic acids with alkynes, proceeding through C-H alkenylation followed by an oxygen-induced annulation to form the benzofuran structure. nih.gov

Another approach is the rhodium-mediated transfer of a vinylene group between a vinyl carbonate and a meta-salicylic acid derivative to produce C4-substituted benzofurans. nih.gov Furthermore, rhodium catalysis can achieve the chemodivergent synthesis of benzofurans through the arylation and subsequent cyclization of propargyl alcohols with arylboronic acids. nih.gov A distinct rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones has also been reported, where a cascade sequence of intramolecular cyclopropanation and rearrangement leads to benzofuran formation. nih.gov

Table 3: Rhodium-Catalyzed Routes to Benzofurans

| Reactants | Catalyst Type | Reaction Type | Product | Citation |

|---|---|---|---|---|

| m-Hydroxybenzoic acids, Alkynes | Ruthenium-based | C-H Alkenylation / Annulation | Substituted Benzofurans | nih.gov |

| Vinyl carbonate, meta-Salicylic acid derivative | Cyclopentadienyl-based Rhodium | Vinylene Transfer / C-H Activation | C4-Substituted Benzofurans | nih.gov |

| Propargyl alcohols, Arylboronic acids | Rhodium-based | Arylation / Cyclization | Chemodivergent Benzofurans | nih.gov |

| N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones | Rhodium-based | Denitrogenative Transannulation | Substituted Benzofurans | nih.gov |

Platinum-Catalyzed Carbonylative and Carboalkoxylation Reactions

Platinum catalysts are highly effective in mediating carbonylative and carboalkoxylation reactions to form benzofuran derivatives. The platinum(II) chloride-catalyzed carboalkoxylation of o-alkynylphenyl acetals is a notable example, producing 2,3-disubstituted benzofurans in good yields. elsevierpure.com In this reaction, the platinum species acts as a π-acid to activate the alkyne, facilitating a nucleophilic attack and subsequent cyclization. nih.gov

Platinum-catalyzed carbonylative cyclizations have also been developed. While many examples focus on the synthesis of benzofuranones, the underlying principles are relevant. nih.govnih.gov For instance, the platinum-catalyzed hydroxycarbonylation of olefins demonstrates the ability of platinum to facilitate the incorporation of a carbonyl group, a strategy that can be adapted for heterocycle synthesis. rsc.org

Table 4: Platinum-Catalyzed Synthesis of Benzofuran Derivatives

| Substrate | Catalyst | Reaction Type | Product | Citation |

|---|---|---|---|---|

| o-Alkynylphenyl acetals | PtCl₂ / 1,5-cyclooctadiene | Carboalkoxylation | 2,3-Disubstituted Benzofurans | elsevierpure.com |

| Alkynes | PtCl₂ | Carboalkoxylation / Carboamination | C3-Substituted Benzofurans | nih.gov |

| Alkenylphenols | Palladium catalyst | Intramolecular Alkoxycarbonylation | Benzofuran-2(3H)-ones | nih.gov |

| 2-Hydroxybenzyl alcohols | Palladium catalyst | Carbonylative Synthesis | Benzofuran-2(3H)-ones | nih.gov |

Other Metal-Catalyzed Methods

A range of other metals, including gold, silver, cobalt, and zinc, also serve as effective catalysts for benzofuran synthesis.

Gold and Silver: Gold catalysis is prominent for its ability to activate alkynes toward nucleophilic attack. rsc.orgnih.gov Gold-catalyzed intermolecular reactions of quinols with alkynyl esters can proceed through an alkoxylation/Claisen rearrangement/condensation cascade to yield benzofuran derivatives. acs.orgacs.org Silver catalysts are often used in conjunction with gold or independently. nih.gov For example, silver-catalyzed cascade reactions, such as the Michael addition-annulation of dearomatized phenols, can produce 4-substituted benzofurans. rsc.orgnih.gov Silver has also been used to mediate sequential cyclization reactions to form complex benzofuran-pyrrole structures. acs.org

Cobalt: Cobalt catalysis is particularly useful for C-H functionalization reactions. researchgate.net Cobalt(III) complexes can catalyze the synthesis of furans through C-H bond functionalization, addition to aldehydes, and subsequent cyclization cascades, a strategy applicable to benzofuran synthesis. acs.org

Zinc: Zinc catalysts, often in the form of zinc triflate (Zn(OTf)₂), can promote the cyclization of propargyl alcohols with phenols to afford benzofurans. organic-chemistry.org Additionally, zinc has been used as a co-catalyst with gold for the direct C2-alkynylation of benzofurans using a hypervalent iodine reagent. nih.gov

Table 5: Summary of Other Metal-Catalyzed Benzofuran Syntheses

| Metal | Catalyst System | Reaction Type | Key Feature | Citation |

|---|---|---|---|---|

| Gold | JohnPhosAuCl/AgNTf₂ | Alkoxylation/Claisen Rearrangement | Cascade reaction | nih.gov |

| Silver | Silver catalyst | Cascade Michael addition-annulation | Synthesis of 4-substituted benzofurans | rsc.orgnih.gov |

| Cobalt | Cp*Co(C₆H₆)₂ | C-H Functionalization/Cyclization | Convergent one-step synthesis | acs.org |

| Zinc | Zn(OTf)₂ | Cyclization | Additive-free conditions | organic-chemistry.org |

| Gold/Zinc | Gold catalyst / Zinc Lewis acid | Cooperative Catalysis | Direct C2-alkynylation | nih.gov |

Metal-Free and Organocatalytic Strategies

While metal catalysts are dominant, metal-free approaches provide important alternatives, avoiding potential metal contamination in the final products.

Oxidative Cyclization Pathways

Hypervalent iodine reagents are powerful oxidants that can mediate the metal-free synthesis of benzofurans. A key strategy is the oxidative cyclization of 2-hydroxystilbenes. organic-chemistry.org The reaction can be performed stoichiometrically with reagents like (diacetoxyiodo)benzene (B116549) or catalytically using an iodine(III) catalyst in the presence of a terminal oxidant such as m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org This method provides a direct route to 2-arylbenzofurans. organic-chemistry.org In a related strategy, hypervalent iodine can induce the oxidative dearomatization of phenols, creating cyclohexadienone intermediates that can undergo subsequent cascade reactions to form substituted benzofurans. rsc.orgnih.gov

Table 6: Iodine(III)-Catalyzed Oxidative Cyclization for Benzofuran Synthesis

| Substrate | Reagent/Catalyst | Terminal Oxidant | Product | Citation |

|---|---|---|---|---|

| 2-Hydroxystilbenes | PhI(OAc)₂ (catalytic) | m-CPBA | 2-Arylbenzofurans | organic-chemistry.org |

| 2-Hydroxystilbenes | PhI(OAc)₂ (stoichiometric) | None | 2-Arylbenzofurans | organic-chemistry.org |

| 4-Alkyl-2-ynylphenols | Hypervalent Iodine | None | Cyclohexadienone intermediate for cascade | rsc.orgnih.gov |

Photochemical Reactions for Benzofuran Ring Construction

Photochemical reactions offer unique pathways for the construction of complex molecular architectures. In the realm of benzofuran synthesis, photochemical methods can be utilized for cyclization and aromatization steps. For example, the photocyclization of a hexatriene system, followed by the elimination of a water molecule, has been developed for the synthesis of naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans. researchgate.net

Another approach involves the visible light-stimulated intermolecular Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by cyclization to form 2-substituted benzofurans. lookchem.com This reaction can proceed via a radical pathway under photo-irradiation. lookchem.com Furthermore, direct photochemical conversion of alkynylated chalcones has been reported as a route to substituted benzo[b]fluorenes, showcasing the power of photochemistry in forming complex aromatic systems through radical intermediates. nih.gov While direct photochemical synthesis of this compound is not explicitly detailed, the principles of photo-induced cyclization and coupling reactions suggest potential synthetic strategies. It is also noted that 1,3-diphenylisobenzofuran (B146845), a related structure, undergoes photochemical reactions, particularly in the presence of oxygen. wikipedia.orgresearchgate.net

One-Pot and Multicomponent Reaction Sequences

To synthesize this compound via this route, one could envision using a 2-iodo-bromophenol, diphenylacetylene, and an appropriate coupling partner in a one-pot sequence. Other multicomponent strategies, such as the Strecker-type reaction for the synthesis of benzofuran derivatives, have also been reported, demonstrating the versatility of these approaches. researchgate.net The heteroannulation of benzoquinones in a one-pot manner also provides a route to various benzofuran structures. dtu.dk Additionally, one-pot syntheses of dibenzofurans from ortho-bromophenols and aryl halides have been achieved through a sequence of SNAr and palladium-catalyzed intramolecular aryl-aryl coupling. znaturforsch.com

Table 2: One-Pot Synthesis of 2,3-Disubstituted Benzofurans

| Starting Materials | Catalyst System | Conditions | Yield (%) | Reference |

| 2-Iodophenol, Phenylacetylene, Ethyl 4-iodobenzoate | PdCl₂(PPh₃)₂, CuI | Et₃N, Microwave | 86 | nih.gov |

| 2-Bromophenol, Aryl Halide | Pd(OAc)₂, K₂CO₃ | DMA, Microwave | 72-96 | znaturforsch.com |

Strategies Involving Intramolecular Substituent Migration and Rearrangement

Unconventional synthetic pathways involving intramolecular substituent migration and rearrangement offer access to highly substituted benzofurans that may be difficult to obtain through traditional methods. rsc.orgrsc.org A notable example is the charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of alkynyl sulfonium (B1226848) intermediates, which is followed by substituent migration to furnish a variety of substituted benzofurans. rsc.org This method has been successfully used to prepare multiaryl-substituted and even fully substituted benzofurans. rsc.org

The reaction is typically initiated by the activation of an alkynyl sulfoxide (B87167) with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a 2,6-disubstituted phenol. rsc.org The subsequent rsc.orgrsc.org-sigmatropic rearrangement and substituent migration lead to the formation of the benzofuran core with a unique substitution pattern. rsc.org This strategy highlights the potential for complex molecular reorganizations to achieve specific substitution patterns on the benzofuran ring system. nih.gov Another approach involves the rsc.orgrsc.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, triggered by TFAA, to produce dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Selective 7-Bromination and 2,3-Diphenyl Substitution

The synthesis of the specific target molecule, this compound, requires careful control over the regioselectivity of both the bromination and the introduction of the diphenyl substituents.

Selective bromination of the benzofuran ring system is crucial. For instance, the bromination of 1-(3-benzofuranyl)-2-phenylethanones has been shown to occur at specific positions depending on the substrate and reaction conditions. researchgate.net The synthesis of 7-bromobenzofuran itself can be achieved through a two-step process starting from ortho-bromophenol and 2-bromo-1,1-dimethoxyethane, followed by an acid-catalyzed cyclization. google.com This provides a key intermediate for further functionalization.

The introduction of the 2,3-diphenyl substituents can be achieved through various methods, with the Sonogashira coupling and subsequent cyclization being a prominent route. The optimization of these reactions is critical for achieving high yields. Factors such as the choice of palladium catalyst, ligand, base, and solvent all play a significant role. researchgate.net For example, in the Sonogashira coupling of iodobenzofurans, the reaction conditions, including the solvent and temperature, must be carefully tuned to ensure high conversion. researchgate.net Visible light has also been used to promote the Sonogashira coupling and cyclization in water, offering a greener synthetic route. lookchem.com A one-pot, three-component approach under Sonogashira conditions allows for the efficient synthesis of 2,3-disubstituted benzofurans, and the optimization of catalyst loading and reaction time is key to maximizing the yield. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices

The development of environmentally benign synthetic routes to complex organic molecules is a cornerstone of modern chemical research. For the synthesis of this compound and its analogs, a shift away from traditional, often harsh, synthetic methods towards greener and more sustainable practices is evident. These approaches prioritize the use of less hazardous chemicals, reduction of waste, and improved energy efficiency. While specific literature on green synthesis for this compound is nascent, several innovative methodologies for the broader class of 2,3-disubstituted benzofurans have been reported, which are applicable to the target molecule.

Visible light-mediated synthesis represents another frontier in sustainable chemistry. A study on the synthesis of 2,3-chalcogenil-dihydrobenzofurans demonstrates a sustainable approach using visible light, which avoids the need for high energy input and harsh reagents. mdpi.com This method is enhanced by mild conditions and the use of a simple I2/SnCl2 promoter system with blue LED irradiation. mdpi.com Such photoredox catalysis aligns well with the principles of green chemistry. mdpi.com

Researchers have also developed a PPh3-triggered tandem strategy for the efficient synthesis of 2,3-disubstituted benzofuran derivatives from o-quinone methides and acyl chlorides. acs.org This method is attractive due to its mild reaction conditions, simple operation, and broad substrate scope. acs.org Furthermore, a scandium triflate-catalyzed [4 + 1] cycloaddition reaction of 2-hydroxy-substituted para-quinone methides and isocyanides offers an operationally simple and practical protocol with broad functional group compatibility and good scalability. rsc.org

These innovative synthetic strategies, while not all explicitly demonstrated for this compound, pave the way for its future sustainable production. The application of these methods could significantly reduce the environmental footprint associated with the synthesis of this class of compounds.

| Reaction Type | Catalyst/Promoter | Energy Source | Key Green Features | Reference |

| Condensation Cascade Reaction | Base-mediated | Conventional Heating | Transition-metal and catalyst-free | researchgate.net |

| Three-component Sonogashira Coupling | Palladium catalyst | Microwave Irradiation | One-pot synthesis, reduced reaction times, minimal side products | nih.gov |

| Oxyselenocyclization | I2/SnCl2 | Visible Light (Blue LED) | Photocatalyst-free, mild conditions | mdpi.com |

| Tandem Phospha-Michael/Wittig Reaction | PPh3 | Conventional Heating | Mild conditions, operational simplicity | acs.org |

| [4 + 1] Cycloaddition | Scandium triflate | Room Temperature | High efficiency, good scalability | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons. The spectrum of 7-Bromo-2,3-diphenyl-benzofuran is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) core and the two phenyl rings. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons.

¹³C NMR: This method identifies the different carbon environments within the molecule. The spectrum would display separate peaks for each unique carbon atom, including the quaternary carbons of the benzofuran ring and the phenyl substituents, as well as the protonated aromatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. For this compound, which contains only CH and quaternary carbons in its aromatic framework, these experiments would help in assigning the protonated carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbons. This would be crucial for tracing the connectivity of the protons within the benzofuran and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This would be particularly useful for determining the relative orientation of the phenyl rings with respect to the benzofuran plane.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present. For this compound, these techniques would be expected to show:

Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations: Occurring in the 1600-1450 cm⁻¹ region.

C-O-C stretching vibrations: Characteristic of the furan (B31954) ring, usually found in the 1250-1050 cm⁻¹ range.

C-Br stretching vibration: Expected at lower frequencies, typically in the 700-500 cm⁻¹ region.

The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS, for example, using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₂₀H₁₃BrO), the expected monoisotopic mass would be calculated, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π-π* transitions within the extensive conjugated system of the benzofuran and phenyl rings. The position and intensity of these absorption maxima (λ_max) would be indicative of the extent of electronic conjugation in the molecule.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Molecular conformation: The exact spatial arrangement of the atoms, including the torsion angles that define the orientation of the phenyl rings relative to the benzofuran core.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding.

This technique would provide an unambiguous confirmation of the molecular structure.

Precise Determination of Molecular Geometry and Bond Parameters

A critical aspect of structural elucidation is the precise measurement of the molecule's internal geometry. This includes the determination of all bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal the planarity of the benzofuran core and the relative orientations of the two phenyl rings at the 2- and 3-positions, as well as the position of the bromine atom on the benzene (B151609) ring of the benzofuran moiety.

To illustrate the type of data that would be presented, the following interactive table showcases hypothetical bond parameters based on known values for similar benzofuran derivatives.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) | Torsion Angle | Expected Angle (°) |

| C(7)-Br | ~1.90 | C(6)-C(7)-Br | ~119-121 | C(3a)-C(7a)-C(7)-Br | ~180 |

| C(2)-C(1') (Phenyl) | ~1.49 | C(3)-C(2)-C(1') | ~120-125 | O(1)-C(2)-C(1')-C(2') | Variable |

| C(3)-C(1'') (Phenyl) | ~1.49 | C(2)-C(3)-C(1'') | ~120-125 | C(2)-C(3)-C(1'')-C(2'') | Variable |

| O(1)-C(2) | ~1.37 | C(7a)-O(1)-C(2) | ~105-108 | ||

| C(2)-C(3) | ~1.35 | O(1)-C(2)-C(3) | ~110-112 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. A thorough analysis of the crystal structure of this compound would identify and quantify these interactions, which are crucial for understanding the material's bulk properties.

Key interactions that would be investigated include:

π-π Stacking: The aromatic phenyl and benzofuran rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The centroid-to-centroid distances and the degree of ring slippage would be quantified.

Halogen Bonding: The bromine atom at the 7-position is a potential halogen bond donor, capable of interacting with electron-rich atoms (such as the oxygen of the furan ring) in neighboring molecules. The Br···O distance and the C-Br···O angle would be key parameters.

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the π-systems of adjacent aromatic rings.

A detailed crystallographic report would provide a table summarizing these short-contact interactions, including their distances and the symmetry operations that relate the interacting molecules.

Assessment of Z-prime (Z') Crystal Structures for Supramolecular Aggregation

The Z' value in crystallography represents the number of independent molecules in the asymmetric unit of the crystal. A Z' value greater than 1 indicates the presence of multiple, crystallographically distinct conformations of the molecule within the same crystal lattice. The study of such structures is of significant interest as it can reveal subtle differences in molecular conformation and intermolecular interactions, providing insights into the forces that govern supramolecular aggregation.

An assessment of the Z' value for this compound would be a key component of a complete crystallographic study. If Z' > 1, a detailed comparison of the conformations and interaction patterns of the independent molecules would be undertaken to understand the factors leading to this structural complexity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it an ideal choice for studying complex systems like 7-Bromo-2,3-diphenyl-benzofuran.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to find the minimum energy conformation. The optimized geometry reveals a nearly planar benzofuran (B130515) core, with the two phenyl rings at the 2 and 3 positions adopting a twisted conformation relative to the benzofuran plane to minimize steric hindrance. The bromine atom at the 7-position introduces a significant electronic and steric perturbation. The calculated structural parameters are typically validated by comparison with experimental data from techniques like X-ray crystallography, if available, or with data for structurally related compounds.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-C (benzofuran) | 1.37-1.42 |

| C-O (benzofuran) | 1.36-1.38 |

| C-Br | 1.89 |

| C-C (phenyl) | 1.39-1.41 |

| **Bond Angles (°) ** | |

| C-O-C | 105-107 |

| C-C-Br | 119-121 |

| Dihedral Angles (°) | |

| Phenyl ring torsion | 30-50 |

| Note: These are typical ranges for such compounds and the exact values would be obtained from specific DFT calculations. |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By correlating these calculated frequencies with experimental spectroscopic data, a detailed assignment of the spectral bands can be achieved. For this compound, characteristic vibrational modes include the C-Br stretching frequency, the C-O-C stretching of the furan (B31954) ring, and various aromatic C-H and C-C stretching and bending modes of the phenyl and benzofuran rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and optical and electronic properties. A smaller gap generally implies higher reactivity. In this compound, the HOMO is typically localized on the electron-rich diphenyl-substituted furan ring, while the LUMO is distributed over the entire benzofuran system. The presence of the bromine atom can influence the energies of these orbitals.

| Orbital | Energy (eV) |

| HOMO | -5.8 to -6.2 |

| LUMO | -1.9 to -2.3 |

| HOMO-LUMO Gap | 3.7 to 4.1 |

| Note: These are estimated values based on similar compounds and would require specific calculations for this compound. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan ring and the bromine atom due to their high electronegativity. The phenyl rings would also exhibit regions of negative potential associated with the pi-electron clouds. These maps are invaluable for predicting intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural" orbitals. This analysis allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. These interactions contribute to the stability of the molecule. In this compound, significant hyperconjugative interactions can be expected between the lone pair orbitals of the oxygen and bromine atoms and the antibonding orbitals of the adjacent C-C and C-O bonds, as well as between the pi-orbitals of the aromatic rings.

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. This provides a more robust and less basis-set-dependent measure of atomic charges compared to other methods like Mulliken population analysis. The NPA charges for this compound would reveal the extent of charge polarization within the molecule. The oxygen and bromine atoms are expected to carry significant negative charges, while the carbon atoms bonded to them will have positive charges. This information is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules.

Global and Local Reactivity Descriptors (e.g., Fukui Indices)

In the realm of computational chemistry, predicting the reactivity of a molecule is a key objective. Global and local reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in this regard. For this compound, these descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attack.

Global descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) provide a general overview of the molecule's reactivity. However, it is the local descriptors, particularly the Fukui functions, that offer a site-specific understanding of reactivity. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.

The condensed Fukui functions for this compound would be calculated for each atomic site to pinpoint reactive centers. The function for nucleophilic attack (f+) highlights sites susceptible to losing an electron, while the function for electrophilic attack (f-) indicates sites prone to gaining an electron. The dual descriptor (Δf) further refines this by distinguishing between sites that are more likely to undergo nucleophilic versus electrophilic attack.

For this compound, theoretical calculations would likely indicate that the carbon atoms of the benzofuran ring system and the phenyl substituents are key players in its reactivity. The bromine atom, with its electron-withdrawing nature, would also significantly influence the electron distribution and, consequently, the local reactivity.

Illustrative Data Table: Condensed Fukui Functions for this compound (Note: This table is illustrative and represents the type of data that would be generated from a computational study.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) |

|---|---|---|---|

| C2 | 0.085 | 0.045 | 0.040 |

| C3 | 0.092 | 0.050 | 0.042 |

| C4 | 0.031 | 0.065 | -0.034 |

| C5 | 0.028 | 0.058 | -0.030 |

| C6 | 0.035 | 0.070 | -0.035 |

| C7 | 0.040 | 0.030 | 0.010 |

| Br8 | 0.015 | 0.095 | -0.080 |

Theoretical NMR and UV-Vis Spectra Prediction

Computational methods are routinely used to predict the spectroscopic properties of molecules, which is crucial for their characterization.

Theoretical NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations, performed on the optimized molecular geometry, provide theoretical chemical shifts that can be correlated with experimental data to confirm the structure of the compound. The calculated shifts would reveal the electronic environment of each proton and carbon atom, influenced by the aromatic rings and the bromine substituent.

Theoretical UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is the workhorse for predicting electronic absorption spectra. For this compound, TD-DFT calculations would identify the key electronic transitions, their corresponding excitation energies, and oscillator strengths. These transitions are typically of the π → π* type, originating from the conjugated system of the benzofuran core and the phenyl groups. The results would be presented as a theoretical UV-Vis spectrum, showing the wavelengths of maximum absorption (λmax), which are vital for understanding the photophysical properties of the molecule.

Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems, such as this compound, are often investigated for their potential in nonlinear optics. Computational chemistry provides a means to predict these properties.

The key NLO properties of interest include the first hyperpolarizability (β) and the second hyperpolarizability (γ). These are calculated using quantum chemical methods, often at the DFT level, by applying an external electric field to the molecule and observing the response of its dipole moment. High values of these hyperpolarizabilities suggest that the material could be useful in applications like frequency doubling or optical switching. The presence of the electron-rich phenyl groups and the benzofuran system, along with the influence of the bromine atom, would be computationally analyzed to determine their collective effect on the NLO response.

Illustrative Data Table: Calculated NLO Properties for this compound (Note: This table is illustrative and represents the type of data that would be generated from a computational study.)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Average Polarizability (α) | 350 |

| First Hyperpolarizability (β) | 1200 |

| Second Hyperpolarizability (γ) | -25000 |

Mechanistic Studies through Computational Modeling

Elucidation of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms. For instance, in a hypothetical substitution or coupling reaction, computational chemists would model the reactants, intermediates, transition states, and products.

By locating the transition state structures, which are saddle points on the potential energy surface, the exact atomic motions involved in bond breaking and bond formation can be visualized. For reactions involving the bromine atom, such as a Suzuki or Heck coupling, computational studies would explore the oxidative addition and reductive elimination steps, providing a level of detail that is often inaccessible through experimental means alone.

Calculation of Activation Energies and Reaction Kinetics

Once the transition states are located, the activation energy (Ea) for each step of a proposed reaction mechanism can be calculated as the energy difference between the transition state and the reactants. These activation energies are critical for understanding the feasibility and rate of a reaction. A lower activation energy implies a faster reaction rate.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. Furthermore, these calculated activation energies can be used within the framework of transition state theory to estimate theoretical reaction rate constants, providing a quantitative prediction of the reaction kinetics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Behavior

While quantum mechanical calculations provide detailed information about the electronic structure and reactivity of a molecule at a static level, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

For this compound, MD simulations would be employed to explore its conformational landscape. The two phenyl groups attached to the benzofuran core can rotate, leading to a variety of possible conformations. MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can sample these different conformations and determine their relative stabilities and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules or its packing in a solid state. Such simulations can reveal the flexibility of the molecule and the time scales of its conformational changes.

Hirshfeld Surface Analysis and Detailed Study of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial in determining the packing of molecules in a crystal and influencing its physical properties.

A typical Hirshfeld surface analysis would involve:

Generation of d_norm surfaces: These surfaces highlight intermolecular contacts shorter than the van der Waals radii, indicating regions of significant interaction.

Without experimental crystallographic data (a .cif file) for this compound, a Hirshfeld surface analysis cannot be performed.

Quantum Chemical Studies on Electronic Structure, Stability, and Aromaticity (e.g., NICS Analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, such studies would be invaluable in understanding its fundamental chemical nature.

Key areas of investigation would include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to understand the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

Aromaticity Analysis (NICS): Nucleus-Independent Chemical Shift (NICS) analysis is a common method to quantify the aromaticity of cyclic systems. By calculating the magnetic shielding at the center of the fused ring system and the phenyl substituents, one could assess their degree of aromatic character.

The absence of published computational studies on this compound means that data on its optimized geometry, orbital energies, electrostatic potential, and aromaticity are not available.

While the computational methodologies are robust and widely applied, the scientific community has yet to direct these tools towards the specific investigation of this compound. Future research in this area would be necessary to elucidate the detailed computational and theoretical profile of this compound.

Reactivity, Derivatization, and Chemical Transformations

Functionalization Strategies at the Benzofuran (B130515) Core of 7-Bromo-2,3-diphenyl-benzofuran

The benzofuran core itself presents sites for potential functionalization, primarily through electrophilic aromatic substitution. However, the positions on the heterocyclic furan (B31954) ring (C2 and C3) are already occupied by bulky phenyl groups. This substitution significantly hinders any further electrophilic attack on the furan portion of the molecule due to steric hindrance.

Consequently, functionalization of the core is directed towards the available positions on the benzo moiety: C4, C5, and C6. The regiochemical outcome of such reactions is dictated by the combined electronic effects of the fused furan ring and the bromine atom at C7. The furan ring's oxygen atom acts as an ortho-, para-directing activator, while the bromine atom is a deactivating, yet also ortho-, para-directing group.

Activating Effect of Furan Ring: The oxygen lone pairs increase electron density at the ortho- (C7a, C2) and para- (C4) positions relative to the oxygen.

Directing Effect of Bromo-Substituent: The bromine at C7 directs incoming electrophiles to its ortho- (C6) and para- (C4) positions.

These competing influences suggest that electrophilic substitution would most likely occur at the C4 and C6 positions. The C4 position is electronically favored by both the furan oxygen (para) and the bromine (para, albeit a weaker effect), while the C6 position is favored by the bromine (ortho). The precise outcome would depend on the specific electrophile and reaction conditions, with steric factors also playing a role. Computational studies on simpler benzofurans suggest that electrophilic attack on the benzo-ring is a viable, albeit less favored, pathway compared to attack on an unsubstituted furan ring. pixel-online.net

Reactivity of the Bromo-Substituent

The carbon-bromine bond at the C7 position is the most versatile site for derivatization, enabling a host of transformations that can introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a potential pathway to replace the bromine atom with various nucleophiles. This reaction mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

In this compound, the benzofuran ring system itself is not strongly electron-withdrawing. Therefore, SNAr reactions are generally unfavorable and would likely require harsh conditions, such as high temperatures and strong nucleophiles. No specific examples of SNAr reactions on this compound are documented in the literature, suggesting that other reaction pathways are synthetically more accessible and efficient.

The bromine atom at C7 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds under relatively mild conditions. While specific data for this compound is scarce, extensive research on other aryl bromides, including brominated benzofurans, provides a strong basis for predicting its reactivity.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is highly effective for creating bi-aryl linkages. It is anticipated that this compound would readily couple with various aryl or vinyl boronic acids or esters to introduce new substituents at the C7 position. Research on other bromo-heterocycles demonstrates the broad applicability of this reaction. sigmaaldrich.com

Table 1: Representative Conditions for Suzuki Coupling on Related Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| ortho-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF / H₂O | 97% | sigmaaldrich.com |

| 7-Bromoquinoline Derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | - | |

| 2,3-Dibromobenzofuran | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | >95% |

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, providing a direct route to aryl alkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. pixel-online.netmsu.edu This method could be used to install an ethynylphenyl group or other alkynyl moieties at the C7 position of the title compound, creating precursors for larger conjugated systems. One-pot syntheses of 2,3-disubstituted benzofurans have been developed using Sonogashira conditions, highlighting the compatibility of this reaction with the benzofuran core. stackexchange.com

Table 2: Representative Conditions for Sonogashira Coupling

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base and a palladium catalyst. This would allow for the introduction of vinyl groups at the C7 position of this compound, which can then be used in further synthetic transformations.

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be both a potential side reaction and a deliberate synthetic step. During palladium-catalyzed coupling reactions, particularly under forcing conditions or with certain ligand/base combinations, debromination can occur, leading to the formation of 2,3-diphenyl-benzofuran as a byproduct.

For intentional debromination, several methods are available. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and effective method for reducing aryl halides. Other methods include the use of metal hydrides or dissolving metal reduction systems. This transformation provides access to the parent 2,3-diphenyl-benzofuran scaffold, which can be useful for comparative biological or materials science studies.

Transformations Involving the Diphenyl Substituents

The two phenyl rings at the C2 and C3 positions are also amenable to chemical modification, primarily through electrophilic aromatic substitution.

The phenyl groups can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The regioselectivity of these substitutions is governed by the electronic nature and steric bulk of the 2,3-benzofuranyl substituent attached to them. The benzofuran moiety is generally considered an ortho-, para-director.

Therefore, electrophilic attack is expected to occur at the ortho- and para-positions of each phenyl ring. However, significant steric hindrance is expected from the large, rigid benzofuran core and the adjacent phenyl group. This steric congestion would likely disfavor substitution at the ortho-positions, making the para-position the most probable site of reaction. For example, nitration would likely yield 7-Bromo-2-(4-nitrophenyl)-3-phenyl-benzofuran and 7-Bromo-3-(4-nitrophenyl)-2-phenyl-benzofuran. No experimental studies have been published to confirm this reactivity pattern for this specific molecule.

Stereochemical Considerations at the 2,3-Positions

The 2,3-diphenyl-benzofuran scaffold, in its fully aromatic form, is planar, and therefore, the concept of stereoisomerism at the C2 and C3 positions does not apply. However, stereochemistry becomes a critical factor in reactions that involve the reduction of the furan ring to form 2,3-dihydrobenzofuran (B1216630) derivatives. The addition of hydrogen or other reagents across the 2,3-double bond can lead to the formation of two new stereocenters at C2 and C3.

The relative orientation of the phenyl groups in the resulting 2,3-diphenyl-2,3-dihydrobenzofuran can be either cis or trans. The stereochemical outcome of such reduction or addition reactions is highly dependent on the reaction conditions and the catalysts employed. For instance, catalytic hydrogenation may proceed via syn-addition of hydrogen from the less sterically hindered face of the molecule, potentially leading to a predominance of the cis isomer. Conversely, methods involving stepwise addition of substituents could allow for the formation of the thermodynamically more stable trans isomer.

An intramolecular, organocatalyzed Michael addition has been successfully employed to synthesize optically active 2,3-disubstituted cis-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity. nih.gov This highlights the potential for achieving stereocontrol in the synthesis of chiral derivatives starting from appropriately substituted precursors. While this specific study did not use this compound, the principle of using chiral catalysts to control the stereochemistry at the 2,3-positions is directly applicable.

Table 1: Potential Stereoisomers of 7-Bromo-2,3-diphenyl-2,3-dihydrobenzofuran

| Stereoisomer | Relative Configuration of Phenyl Groups | Chirality |

| (cis)-7-Bromo-2,3-diphenyl-2,3-dihydrobenzofuran | Same side of the furan ring | Chiral (exists as a pair of enantiomers) |

| (trans)-7-Bromo-2,3-diphenyl-2,3-dihydrobenzofuran | Opposite sides of the furan ring | Chiral (exists as a pair of enantiomers) |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound can occur at several positions: the bromine-bearing C7 position, the other available positions on the benzene (B151609) ring (C4, C5, C6), or on the phenyl substituents. The regioselectivity of these reactions is a consequence of the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution:

The benzofuran ring system is generally electron-rich and susceptible to electrophilic attack. In electrophilic aromatic substitution reactions, the position of attack is directed by the combined influence of the oxygen heteroatom, the fused benzene ring, and the substituents. For benzofuran itself, electrophilic substitution typically occurs at the C2 or C3 position. stackexchange.com However, in this compound, these positions are already occupied.

Therefore, electrophilic attack will be directed to the benzene portion of the molecule. The oxygen atom is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The phenyl groups also influence the electron density of the benzofuran system. The directing effects are summarized below:

Oxygen (activating, ortho-, para-director): Directs towards C4 and C6.

Bromine (deactivating, ortho-, para-director): Directs towards C6 and C8 (which is the oxygen atom).

Phenyl groups (weakly activating, ortho-, para-directors): Can influence the reactivity of the benzofuran nucleus and can themselves undergo substitution.

Considering these factors, electrophilic substitution on the benzofuran core is most likely to occur at the C4 and C6 positions. The C5 position is less favored due to being meta to the activating oxygen atom. The bulky phenyl groups at C2 and C3 may sterically hinder attack at the C4 position to some extent, potentially favoring substitution at C6.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C7 position is a key handle for derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are highly regioselective, occurring specifically at the carbon-bromine bond. This allows for the introduction of a wide variety of substituents at the C7 position with high precision.

For instance, a Suzuki coupling with an arylboronic acid would yield a 7-aryl-2,3-diphenyl-benzofuran. The efficiency of these coupling reactions can be influenced by the choice of palladium catalyst, ligand, and reaction conditions.

Stereoselectivity in Derivatization:

As discussed in the stereochemical considerations, reactions that saturate the C2-C3 double bond can introduce new stereocenters. The stereoselectivity of these reactions would be influenced by the directing effects of the substituents. For example, in a catalytic hydrogenation, the catalyst would likely coordinate to the less sterically hindered face of the molecule, which would be influenced by the orientation of the phenyl groups and the bromine atom.

Mechanistic Elucidation of Novel Reactions of this compound

While specific mechanistic studies on novel reactions of this compound are not extensively reported in the literature, the mechanisms of its potential reactions can be inferred from studies on related benzofuran systems.

Mechanism of Palladium-Catalyzed C-H Functionalization:

Recent advances in palladium-catalyzed reactions have enabled the direct functionalization of C-H bonds. researchgate.net For this compound, a plausible novel reaction could be an intramolecular C-H arylation, where the bromine at C7 is used to form an organopalladium intermediate that then reacts with a C-H bond on one of the phenyl rings or another part of the molecule.

A proposed catalytic cycle for a palladium-catalyzed C-H functionalization would likely involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond at the C7 position to form a Pd(II) intermediate.

C-H Activation: The palladacycle then facilitates the activation of a nearby C-H bond, either on one of the phenyl groups or at an available position on the benzofuran nucleus. This step is often the rate-determining and selectivity-determining step. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the benzene ring of this compound would follow the classical pathway:

Formation of the Electrophile: A strong electrophile is generated (e.g., Br⁺ from Br₂ and a Lewis acid).

Nucleophilic Attack: The electron-rich benzene ring of the benzofuran attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. stackexchange.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the benzene ring.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the transition states and reaction pathways for these and other novel reactions of this compound, helping to predict reactivity and guide the design of new synthetic transformations. nih.govmdpi.com

Potential Applications in Materials Science and Advanced Technologies

Exploration as Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Currently, there is a lack of specific research in publicly available literature detailing the exploration of 7-Bromo-2,3-diphenyl-benzofuran as a primary component in organic electronic materials such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). While related heterocyclic structures, like benzophenone (B1666685) and pyrene-benzimidazole derivatives, have been investigated for these purposes, direct studies on the 2,3-diphenylbenzofuran (B1204727) system are not prominent. mdpi.comnih.govnih.gov The development of materials for OLEDs often focuses on achieving high morphological stability and suitable energy levels for electron and hole transport, properties that have not yet been characterized for this specific compound. mdpi.com

Application in Fluorescent Materials and Optical Devices

The photophysical behavior of DPBF is sensitive to its environment. For instance, its fluorescence lifetime varies slightly with solvent polarity, increasing from 4.62 ns in ethanol (B145695) to 4.91 ns in DMSO, which suggests stabilization of the excited state in more polar aprotic solvents. mdpi.com This high fluorescence is quenched upon reaction with species like singlet oxygen (¹O₂) or hydrogen peroxide, making DPBF a useful fluorescent probe for their detection. nih.govwikipedia.orgnih.gov When DPBF reacts with ¹O₂, it forms an unstable endoperoxide that decomposes into the non-fluorescent 1,2-dibenzoylbenzene. mdpi.comwikipedia.org This characteristic has led to its use in monitoring photosensitizers in photodynamic therapy research. nih.gov

Given that this compound is a structural isomer of DPBF, it may also possess interesting photophysical properties, but this requires experimental verification.

Table 1: Photophysical Properties of 1,3-Diphenylisobenzofuran (B146845) (DPBF) in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ_f, ns) |

|---|---|---|---|

| Ethanol | 420 | ~453 | 4.62 |

| DMSO | 420-438 | ~458 | 4.91 |

Data compiled from multiple sources. mdpi.comresearchgate.net

Role as Scaffolds in Supramolecular Assemblies

The rigid, planar structure of the benzofuran (B130515) core combined with the bulky phenyl groups makes this compound a potential candidate for use in supramolecular chemistry.

There is no specific information in the current scientific literature describing the use of this compound in host-guest chemistry or molecular recognition studies. The principles of host-guest chemistry rely on the precise complementarity in size, shape, and chemical properties between a host molecule and its guest, a role for which this compound has not yet been explored. nih.govresearchgate.net

The understanding of intermolecular interactions is fundamental to crystal engineering. mdpi.com While the specific crystal structure of this compound is not described, studies on related molecules provide insight into its potential self-assembly behavior. The presence of multiple aromatic rings suggests that π-π stacking interactions would be a significant factor in its crystal packing. Furthermore, the bromine atom can participate in halogen bonding and other specific interactions, such as C–Br⋯π interactions, which have been observed in the crystal structures of other bromo-substituted naphthofuran derivatives. mdpi.com These non-covalent interactions are crucial in directing the formation of well-defined, three-dimensional supramolecular architectures.

Development as Advanced Dyes and Pigments

While the isomer 1,3-diphenylisobenzofuran is known as a fluorescent dye, there is no evidence to suggest that this compound has been developed or utilized as an advanced dye or pigment. sigmaaldrich.comnih.gov The synthesis of dyes based on related heterocyclic cores, such as phenolphthalein-based dyes derived from isobenzofuranones, involves different synthetic pathways and results in different classes of compounds. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 7-Bromo-2,3-diphenyl-benzofuran

The current research landscape for this compound is largely inferential, built upon the extensive studies of related benzofuran (B130515) derivatives. The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, recognized for a wide array of biological activities and valuable physicochemical properties. nih.govrsc.orgnih.govnih.gov Research has consistently shown that the introduction of substituents at various positions on the benzofuran core can dramatically influence its characteristics. nih.gov

Key areas of existing research that inform the potential of this compound include:

Aryl-Substituted Benzofurans: Benzofurans bearing aryl groups, such as phenyl rings, are of significant interest. Substitutions at the C-2 position, in particular, have been found to be crucial for cytotoxic activity in some derivatives. nih.gov The 2,3-diphenyl substitution pattern creates a sterically bulky and electronically rich system that could lead to unique photophysical or liquid crystalline properties.

Synthetic Methodologies: A vast body of work exists on the synthesis of substituted benzofurans. nih.govnih.govnih.gov These methods range from classical condensation reactions to modern palladium-catalyzed cross-coupling and cyclization strategies, providing a toolbox for the potential construction of the target molecule. nih.govnih.gov

While no dedicated studies on this compound were identified, the collective knowledge on these related structures suggests that it is a compound of significant interest, lying at the intersection of several important classes of heterocyclic compounds.

Identification of Remaining Challenges in Synthesis and Advanced Characterization

Despite the wealth of synthetic methods for benzofurans, the specific construction of this compound presents notable challenges related to regioselectivity and efficiency.

Synthesis Challenges: The primary obstacle is achieving the precise arrangement of three different substituents on the benzofuran core. A multi-step synthesis would be required, and controlling the exact position of each group is paramount.

| Potential Synthetic Step | Challenge | Possible Approach |

| Introduction of Bromine | Achieving regioselective bromination at the C-7 position can be difficult, as other positions on the benzene (B151609) ring might also be reactive. | Directed ortho-metalation of a protected 2-bromophenol (B46759) derivative followed by quenching with a bromine source. |

| Formation of Benzofuran Core | Intramolecular cyclization reactions must be optimized to favor the formation of the five-membered furan (B31954) ring over potential side reactions. | Palladium-catalyzed oxidative annulation of a suitably substituted phenol (B47542) and an internal alkyne (diphenylacetylene). nih.gov |

| Introduction of Phenyl Groups | Sequentially adding two different phenyl groups at the C-2 and C-3 positions without creating isomeric mixtures is complex. | A Sonogashira coupling followed by intramolecular cyclization could be employed, starting with an iodophenol and a terminal alkyne. nih.gov |

Advanced Characterization Challenges: Once synthesized, unambiguous structural confirmation is critical. While standard techniques like NMR (¹H, ¹³C), Mass Spectrometry, and elemental analysis are essential, the complexity of this molecule necessitates more advanced methods.

Isomer Differentiation: Distinguishing this compound from other possible isomers (e.g., 4-, 5-, or 6-bromo isomers) that might form during synthesis requires sophisticated 2D NMR techniques, such as HMBC and NOESY, to establish long-range correlations and through-space interactions between protons and carbons.

Purity Analysis: Ensuring the sample is free of regioisomeric impurities is crucial for any subsequent application studies. This requires high-resolution chromatographic methods, potentially coupled with mass spectrometry (LC-MS), to separate and identify even minor isomeric byproducts.

Emerging Research Avenues for Non-Biological Applications

The unique structural features of this compound suggest several promising, yet unexplored, avenues for research in non-biological applications, particularly in materials science.

Organic Electronics: The extended π-conjugated system formed by the diphenylbenzofuran core suggests potential for use in organic electronic devices. Benzofuran derivatives are already explored for organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov The 7-bromo substituent serves as a versatile chemical handle for further modification via cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling), allowing for the synthesis of larger, more complex conjugated polymers or oligomers for use as semiconductors or emitters in Organic Light-Emitting Diodes (OLEDs).

Fluorescent Probes and Sensors: Many polycyclic aromatic compounds exhibit fluorescence. It is plausible that this compound could be fluorescent. The bromine atom can influence the photophysical properties through the "heavy atom effect," potentially enhancing intersystem crossing and leading to phosphorescence. Furthermore, the reactivity of the C-Br bond could be exploited to design chemosensors where a reaction at this site (e.g., with an analyte) leads to a measurable change in the fluorescence signal.

Flame Retardants: Brominated organic compounds have long been used as flame retardants. researchgate.net The presence of a bromine atom in this compound suggests it could be investigated as a precursor or additive for creating more thermally stable and flame-retardant polymers. researchgate.net

Prospects for Further Theoretical and Computational Investigations to Predict and Optimize Reactivity and Properties

Given the current lack of experimental data, theoretical and computational chemistry offers a powerful and cost-effective pathway to explore the potential of this compound.

Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict key electronic and structural properties. This includes calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the compound's potential as an organic semiconductor. These calculations can also predict its theoretical UV-Vis absorption spectrum and other spectroscopic data, which would aid in its future experimental identification.

Mapping Reactivity: Computational methods can be used to model the molecule's reactivity. For instance, calculating the electrostatic potential surface can identify the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. sciforum.net This could help optimize synthetic routes, for example, by predicting the regioselectivity of further substitution reactions. The mechanism of the C-Br bond cleavage could also be modeled to assess its utility in cross-coupling reactions.

Guiding Experimental Design: Theoretical studies can screen a virtual library of related derivatives to identify candidates with the most promising properties for specific applications. For example, by computationally modeling the effects of different substituents attached to the bromo-position, researchers could prioritize the synthesis of molecules with optimized electronic or photophysical characteristics for OLED or sensor applications, saving significant experimental time and resources. sciforum.net

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2,3-diphenyl-benzofuran, and how do reaction conditions influence yield?